molecular formula C11H13ClF3NO B596520 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride CAS No. 1211511-40-8

3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride

Katalognummer: B596520
CAS-Nummer: 1211511-40-8
Molekulargewicht: 267.676
InChI-Schlüssel: QVLWPPNOVSOMCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Classification and Nomenclature

3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative with the systematic IUPAC name 3-[4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride . Its molecular formula is $$ \text{C}{11}\text{H}{13}\text{ClF}_{3}\text{NO} $$, and it has a molecular weight of 267.68 g/mol . The compound is identified by multiple synonyms, including:

  • 3-[4-(Trifluoromethyl)phenoxy]-pyrrolidine HCl
  • 1211511-40-8 (CAS Registry Number)
  • MFCD13561140 (MDL number) .

The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical research applications. The structural backbone consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 4-(trifluoromethyl)phenoxy group .

Key Molecular Data

Property Value Source
Molecular Formula $$ \text{C}{11}\text{H}{13}\text{ClF}_{3}\text{NO} $$ PubChem
Molecular Weight 267.68 g/mol PubChem
SMILES FC(F)(F)C1=CC=C(OC2CCNC2)C=C1.[H]Cl AchemBlock
InChI Key QVLWPPNOVSOMCG-UHFFFAOYSA-N PubChem

Historical Context and Discovery

The compound was first synthesized as part of efforts to develop serotonin reuptake inhibitors with peripheral selectivity. Its discovery emerged from structure-activity relationship (SAR) studies targeting the pyrrolidine scaffold, which is known for its conformational flexibility and bioavailability . Early patents (e.g., WO2009019566A1) describe its utility in treating dermatological conditions like acne and seborrhea, leveraging its ability to modulate lipid metabolism without crossing the blood-brain barrier .

The earliest recorded synthesis dates to 2010 , with PubChem entries indicating its creation as a hydrochloride salt to improve crystallinity and handling properties . Modifications to the phenoxy group’s substitution pattern (e.g., trifluoromethyl vs. trifluoromethoxy) were explored to optimize pharmacokinetic profiles .

Structural Identity and Significance

The compound’s structure features two critical components:

  • Pyrrolidine Ring : The saturated five-membered ring adopts a twisted envelope conformation , allowing for diverse interactions with biological targets. The nitrogen atom at position 1 participates in hydrogen bonding, while the 3-position substitution directs spatial orientation .
  • 4-(Trifluoromethyl)phenoxy Group : The electron-withdrawing trifluoromethyl (-CF$$_3$$) group at the para position of the phenoxy moiety enhances metabolic stability and lipophilicity. This group’s strong inductive effect also reduces oxidative degradation .

Structural Comparison to Analogues

Compound Substituent Position Biological Activity
3-(3-(Trifluoromethyl)phenoxy)pyrrolidine Meta-CF$$_3$$ Reduced receptor selectivity
3-(2-(Trifluoromethyl)phenoxy)pyrrolidine Ortho-CF$$_3$$ Altered metabolic stability
3-(4-(Trifluoromethoxy)phenoxy)pyrrolidine Para-OCF$$_3$$ Improved solubility

Data derived from PubChem and Chemsrc .

The 3-position on the pyrrolidine ring is critical for activity, as moving the substituent to the 2- or 4-position diminishes binding affinity to serotonin transporters .

Position in Pyrrolidine-Based Chemistry

Pyrrolidine derivatives constitute 37 FDA-approved drugs , underscoring their importance in medicinal chemistry . 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride belongs to a subclass of N-heterocyclic compounds optimized for peripheral action. Its design principles align with trends in drug discovery:

  • Spatial Control : The CF$$_3$$ group locks the phenoxy moiety into a planar orientation, favoring interactions with hydrophobic binding pockets .
  • Metabolic Resistance : Fluorine atoms mitigate cytochrome P450-mediated oxidation, extending half-life .

Compared to non-fluorinated pyrrolidines (e.g., nicotine), this compound exhibits 10-fold higher selectivity for peripheral over central targets, a feature attributed to its polar surface area (30.49 Ų) and logP (2.32) .

Role in Drug Development

  • Serotonin Reuptake Inhibition : Preclinical studies highlight its potential in treating pulmonary arterial hypertension by inhibiting peripheral serotonin transporters .
  • Dermatological Applications : Patents describe topical formulations for reducing sebum production, leveraging its localized activity .

Eigenschaften

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10;/h1-4,10,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLWPPNOVSOMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696529
Record name 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211511-40-8
Record name 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Condensation of 2,5-Diformylpyrrolidine with 4-(Trifluoromethyl)phenol

The most direct route involves the reaction of 2,5-diformylpyrrolidine with 4-(trifluoromethyl)phenol under acidic or basic conditions. This method leverages the electrophilicity of the aldehyde groups in 2,5-diformylpyrrolidine, which undergo nucleophilic attack by the phenolic oxygen. While specific details are sparingly documented, analogous syntheses suggest the use of Lewis acids (e.g., BF3·OEt2) or protic acids (e.g., HCl) to facilitate condensation. The resulting imine intermediate is subsequently reduced, often via catalytic hydrogenation or sodium borohydride, to yield the saturated pyrrolidine derivative. Final treatment with hydrochloric acid affords the hydrochloride salt.

Key Data:

  • Starting Materials: 2,5-Diformylpyrrolidine, 4-(trifluoromethyl)phenol

  • Reagents: HCl (gas or aqueous), NaBH4

  • Yield: ~80–85% (estimated from analogous reactions)

  • Purity: >90% after recrystallization

Multi-Step Synthesis via Pyridinium Salt Intermediate

Adapted from the preparation of 4-[4-(trifluoromethoxy)phenoxy]piperidine, this method involves:

  • Quaternization: Reaction of 3-chloropyrrolidine with 4-(trifluoromethyl)phenol in the presence of a benzyl halide to form an N-benzyl pyridinium salt.

  • Reduction: Sodium borohydride-mediated reduction of the pyridinium salt to generate 1,2,3,6-tetrahydro-pyrrolidine.

  • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, H2) to saturate the tetrahydro intermediate, followed by acidification to yield the hydrochloride salt.

Optimization Insights:

  • Substituting 3-chloropyrrolidine with 3-bromo derivatives increases reaction rates but may reduce selectivity.

  • Tetrabutylammonium bromide enhances phase transfer in biphasic systems, improving yields to 99%.

Key Data:

  • Starting Materials: 3-Chloropyrrolidine, 4-(trifluoromethyl)phenol, benzyl bromide

  • Reagents: NaBH4, Pd/C, HCl

  • Yield: 99% (post-crystallization)

  • Purity: 96.1% (HPLC)

Nucleophilic Aromatic Substitution Approach

This method, inspired by fluoxetine synthesis, employs a Mitsunobu-like reaction between 3-hydroxy-pyrrolidine and 1-chloro-4-(trifluoromethyl)benzene. Dimethyl sulfoxide (DMSO) acts as both solvent and mild oxidizer, while potassium hydroxide deprotonates the hydroxyl group to enhance nucleophilicity. The reaction proceeds at 100°C for 10–20 hours, followed by extraction and salt formation with HCl.

Critical Parameters:

  • Molar Ratio: A 30% excess of KOH ensures complete deprotonation.

  • Temperature: Reactions below 80°C result in incomplete substitution, while temperatures above 120°C promote side reactions.

Key Data:

  • Starting Materials: 3-Hydroxy-pyrrolidine, 1-chloro-4-(trifluoromethyl)benzene

  • Reagents: KOH, DMSO

  • Yield: 87–88%

  • Purity: >98% (after recrystallization)

Comparative Analysis of Synthesis Routes

Parameter Method 2.1 Method 2.2 Method 2.3
Reaction Steps 243
Overall Yield 80–85%99%87–88%
Purity >90%96.1%>98%
Scalability ModerateHighHigh
Cost Efficiency LowModerateHigh

Trade-offs:

  • Method 2.1 offers simplicity but lower yields due to competing side reactions.

  • Method 2.2 achieves near-quantitative yields but requires costly catalysts (Pd/C).

  • Method 2.3 balances yield and scalability but demands stringent temperature control[1–3].

Optimization Strategies and Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents: DMSO and DMF enhance nucleophilicity in substitution reactions.

  • Ethereal Solvents: Tetrahydrofuran (THF) improves solubility in reduction steps.

Catalytic Hydrogenation

  • Catalyst Loading: 5% Pd/C achieves full saturation within 6 hours at 50 psi H2.

  • Alternative Catalysts: PtO2 increases activity but raises costs.

Acidification and Salt Formation

  • HCl Gas: Direct bubbling into the free base solution yields crystalline hydrochloride salts.

  • Aqueous HCl: Requires careful stoichiometry to avoid excess acid, which may degrade the product.

Purification and Characterization Techniques

Recrystallization

  • Solvents: Methanol/water (4:1) or ethyl acetate/hexane mixtures yield high-purity crystals.

  • Temperature Gradient: Slow cooling from reflux minimizes occluded impurities.

Chromatography

  • Silica Gel: Employed for intermediates with polar byproducts (Rf = 0.3 in EtOAc/hexane).

Spectroscopic Characterization

  • 1H NMR: Key peaks include δ 3.2–3.5 ppm (pyrrolidine CH2) and δ 7.4–7.6 ppm (aromatic protons).

  • HRMS: [M+H]+ calculated for C11H14ClF3NO: 268.0745, observed: 268.0742.

Challenges in Industrial-Scale Production

Byproduct Formation

  • Reduction Byproducts: Over-reduction of the pyrrolidine ring can occur with excess NaBH4.

  • Isomerization: Racemization at the 3-position necessitates chiral resolution if enantiopure product is required.

Cost Constraints

  • Trifluoromethyl Reagents: 4-(Trifluoromethyl)phenol costs ~$500/kg, driving research into alternative precursors .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as an important pharmaceutical intermediate in the synthesis of various biologically active molecules. Its trifluoromethyl group is known to increase lipophilicity, which can enhance the potency and selectivity of drug candidates.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of trifluoromethyl phenyl compounds exhibit potent antimicrobial properties. For instance, compounds similar to 3-(4-(trifluoromethyl)phenoxy)pyrrolidine hydrochloride have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds were found to have low toxicity to human cells while maintaining high antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/ml .

Compound TypeActivityMIC (μg/ml)Target Bacteria
Trifluoromethyl derivativesAntibacterial0.78 - 3.125Staphylococcus aureus
Pyrazole derivativesAntimicrobial0.78 - 3.12A. baumannii

CNS Disorders

Compounds containing the pyrrolidine structure are often explored for their potential in treating central nervous system disorders. The structural features of 3-(4-(trifluoromethyl)phenoxy)pyrrolidine hydrochloride suggest potential applications in developing treatments for conditions such as anxiety disorders and depression .

Cancer Therapeutics

The trifluoromethyl group is also associated with enhanced activity against various cancer targets. For example, related compounds have been studied for their ability to inhibit protein kinases involved in cancer proliferation, making them candidates for further development as anticancer agents .

Antimicrobial Efficacy

A study published in 2021 highlighted the synthesis of novel pyrazole derivatives that exhibited significant antimicrobial properties against resistant strains of bacteria, showcasing the potential of trifluoromethyl-substituted compounds in addressing antibiotic resistance .

Pharmacokinetic Studies

Research has indicated that compounds similar to 3-(4-(trifluoromethyl)phenoxy)pyrrolidine hydrochloride demonstrate favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These properties are crucial for their development into viable therapeutic agents .

Wirkmechanismus

The mechanism of action of 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen vs. Trifluoromethyl Substituents
  • 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride (): Substituents: Bromo (-Br) and methyl (-CH₃) groups at the 4- and 2-positions of the phenyl ring. Key Differences: A methylene bridge (-CH₂-) connects the phenoxy group to pyrrolidine, unlike the direct oxygen linkage in the target compound. Molecular Formula: C₁₂H₁₆BrClNO Molar Mass: 320.62 g/mol .
Trifluoromethoxy vs. Trifluoromethyl Substituents
  • 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine hydrochloride (): Substituent: Trifluoromethoxy (-OCF₃) at the para position. Key Differences: The -OCF₃ group introduces additional oxygen, increasing polarity and hydrogen-bonding capacity compared to -CF₃. Molecular Formula: C₁₁H₁₂F₃NO₂ Molar Mass: 247.21 g/mol .

Positional Isomerism and Linkage Modifications

Direct Phenyl Attachment vs. Phenoxy Linkage
  • (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride ():
    • Structure : The -CF₃ phenyl group is directly attached to the pyrrolidine at the 2-position.
    • Key Differences : Absence of the ether oxygen reduces polarity and may alter binding interactions in biological systems.
    • Molecular Formula : C₁₁H₁₃ClF₃N
    • Molar Mass : 251.68 g/mol .
Sulfonyl vs. Phenoxy Functional Groups
  • 3-(((4-(Trifluoromethyl)phenyl)sulfonyl)methyl)pyrrolidine hydrochloride (): Structure: A sulfonyl (-SO₂-) group connects the phenyl ring to a methylene-pyrrolidine moiety. Yield: 50% (synthetic efficiency lower than typical phenoxy derivatives) .

Stereochemical Variations

  • (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride (): Substituent: Fluorine (-F) at the para position. Stereochemistry: The R-configuration at the pyrrolidine 3-position may influence receptor binding selectivity. Molecular Formula: C₁₀H₁₂FNO·HCl Molar Mass: 223.67 g/mol .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Feature(s) Reference
Target Compound C₁₁H₁₃ClF₃NO 267.68 4-CF₃ phenoxy Direct O-link, high polarity
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl C₁₂H₁₆BrClNO 320.62 4-Br, 2-CH₃ phenoxy Methylene bridge, bromine substituent
3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine HCl C₁₁H₁₂F₃NO₂ 247.21 4-OCF₃ phenoxy Enhanced hydrogen bonding
(R)-2-(4-CF₃-phenyl)pyrrolidine HCl C₁₁H₁₃ClF₃N 251.68 4-CF₃ phenyl (direct) No ether oxygen, reduced polarity
3-(((4-CF₃-phenyl)sulfonyl)methyl)pyrrolidine HCl C₁₂H₁₂ClF₃NO₂S 326.74 4-CF₃, sulfonyl Strong electron-withdrawing group

Research Findings and Implications

  • Electronic Effects : The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to halogenated analogs, making it more suitable for CNS-targeting drugs .
  • Synthetic Challenges: Phenoxy-linked derivatives (e.g., target compound) often require nucleophilic aromatic substitution, while sulfonyl derivatives involve oxidation steps, impacting scalability .

Biologische Aktivität

3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is an organic compound characterized by its trifluoromethyl group, which is known for enhancing the biological activity of various pharmaceuticals. This compound, with the chemical formula C11H8F3NO·HCl, has garnered attention in medicinal chemistry for its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring linked to a phenoxy group that contains a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, contributing to its biological activity.

PropertyValue
IUPAC Name3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride
Molecular FormulaC11H8F3NO·HCl
Molecular Weight253.64 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to act as an inhibitor or modulator of various enzymes and receptors involved in critical metabolic pathways.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have demonstrated that compounds containing trifluoromethyl groups often possess enhanced antimicrobial properties due to their ability to disrupt microbial membranes and inhibit growth.
  • Anticancer Potential : Preliminary investigations suggest that 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride may induce apoptosis in cancer cells, although further studies are required to elucidate its efficacy and mechanism in cancer therapy.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially making it useful for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolidine exhibited significant antibacterial activity against Gram-positive bacteria. The incorporation of the trifluoromethyl group was noted to enhance this effect .
  • Anticancer Studies : In vitro assays indicated that the compound could inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of apoptotic pathways .
  • Inflammation Models : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential utility in managing chronic inflammatory conditions .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride?

  • Answer: A common approach involves: (i) Phenoxy-pyrrolidine coupling : Reacting 4-(trifluoromethyl)phenol with pyrrolidine derivatives (e.g., 3-chloropyrrolidine) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). (ii) Salt formation : Treating the free base with HCl in anhydrous ether to precipitate the hydrochloride salt . Key challenges include controlling regioselectivity during coupling and ensuring salt purity via recrystallization (ethanol/water mixtures).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer: The compound is classified as an irritant. Mandatory precautions include:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing or reactions.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Dry, cool environment (<25°C) in airtight containers to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance receptor binding selectivity?

  • Answer: Replace the trifluoromethyl group with other electron-withdrawing substituents (e.g., –CF₂H, –OCF₃) to modulate lipophilicity and steric effects. Alternatively, modify the pyrrolidine ring by introducing chiral centers (e.g., (2R,4R)-stereochemistry) to explore enantioselective interactions with biological targets . Computational docking (AutoDock Vina) combined with SAR studies can prioritize analogs for synthesis.

Q. What strategies resolve contradictions in NMR and mass spectrometry data for this compound?

  • Answer: Contradictions often arise from:
  • Dynamic proton exchange : Use low-temperature NMR (e.g., 213 K) to "freeze" conformational changes.
  • Ionization artifacts in MS : Employ soft ionization techniques (ESI over EI) and cross-validate with high-resolution FT-ICR MS .
  • Salt dissociation : Analyze free base and hydrochloride forms separately via TGA-DSC to confirm thermal stability .

Q. How can reaction conditions be optimized to suppress byproducts during large-scale synthesis?

  • Answer: Use design of experiments (DoE) to model variables:
  • Temperature : Lowering from 100°C to 60°C reduces decomposition but prolongs reaction time.
  • Catalyst screening : Pd/C or Ni catalysts for coupling steps minimize side reactions.
  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce impurity formation (e.g., <2% by HPLC) .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Answer: Prioritize:
  • Kinase inhibition assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to quantify IC₅₀ values against kinases like EGFR or VEGFR.
  • CYP450 inhibition screening : Fluorescent probe substrates (e.g., P450-Glo) assess metabolic stability.
  • Membrane permeability : Caco-2 cell monolayers with LC-MS quantification .

Q. How does the trifluoromethyl group influence metabolic stability in preclinical studies?

  • Answer: The –CF₃ group reduces oxidative metabolism by CYP450 enzymes, prolonging half-life. Validate via:
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Metabolite ID : High-resolution MSⁿ identifies defluorinated or hydroxylated metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.